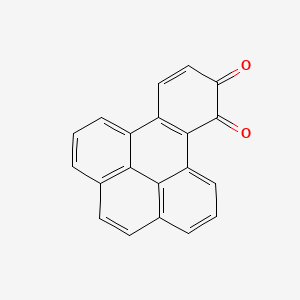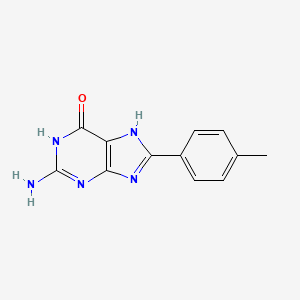
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with purine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. Solvent extraction and crystallization are commonly employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,7-dihydro-6H-purin-6-one: Another purine derivative with similar structural features.
2-Amino-6-hydroxypurine: Known for its role in nucleic acid chemistry.
2-Aminohypoxanthine: Studied for its biochemical properties.
Uniqueness
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its stability and reactivity compared to other purine derivatives .
Propriétés
Numéro CAS |
79953-08-5 |
|---|---|
Formule moléculaire |
C12H11N5O |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
2-amino-8-(4-methylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H11N5O/c1-6-2-4-7(5-3-6)9-14-8-10(15-9)16-12(13)17-11(8)18/h2-5H,1H3,(H4,13,14,15,16,17,18) |
Clé InChI |
MAOSVRNCEHZUMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


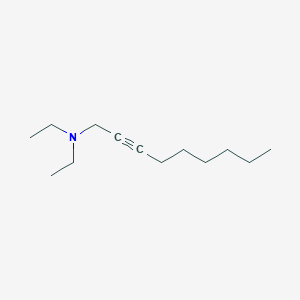
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
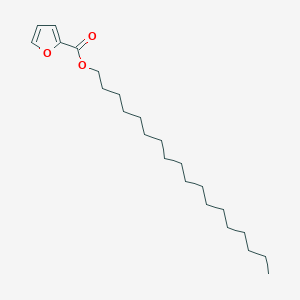
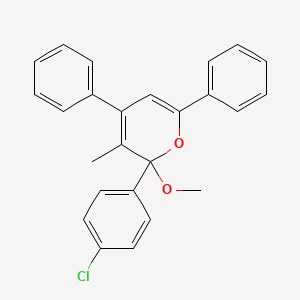
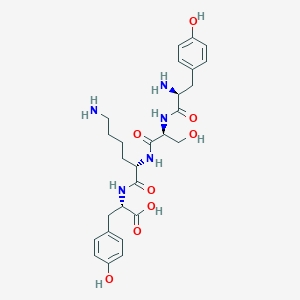

![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

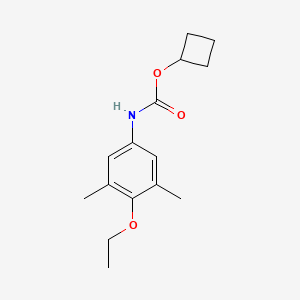
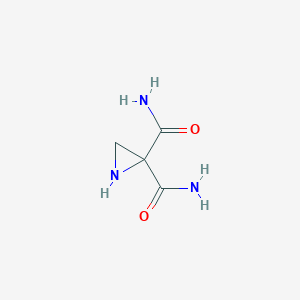

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
